(2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol
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Overview
Description
(2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol is a chiral compound featuring a brominated pyrazole ring attached to a propanol moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bromine atom and the chiral center at the second carbon of the propanol group adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-bromo-1H-pyrazole and ®-propylene oxide.
Reaction Steps:
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve yield and selectivity, such as phase-transfer catalysts or metal catalysts.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation typically converts the alcohol group to a ketone or carboxylic acid, depending on the conditions.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction can convert the bromine atom to a hydrogen atom, forming a dehalogenated product.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can replace the bromine atom with various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules due to its reactive bromine and hydroxyl groups.
Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, especially for its potential anti-inflammatory and anticancer properties.
Industry
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol exerts its effects often involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-(4-chloro-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a chlorine atom instead of bromine.
(2R)-1-(4-fluoro-1H-pyrazol-1-yl)propan-2-ol: Contains a fluorine atom, offering different reactivity and properties.
(2R)-1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol: Features an iodine atom, which can influence its biological activity and chemical reactivity.
Uniqueness
Bromine Atom: The presence of the bromine atom in (2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol provides unique reactivity, particularly in substitution reactions.
Chirality: The chiral center at the second carbon of the propanol group can lead to enantioselective interactions in biological systems, making it a valuable compound in asymmetric synthesis and drug development.
Properties
CAS No. |
1690137-52-0 |
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Molecular Formula |
C6H9BrN2O |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
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